2-((4-Amino-6-((furan-2-ylmethyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple functional groups and rings suggests that it could have interesting chemical properties, and its structure could potentially allow for interactions with various biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The amino groups could potentially participate in acid-base reactions, the nitro group could be reduced to an amino group, and the ethanol group could be involved in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Scientific Research Applications
Synthesis and Chemical Reactions :
- A study by Basetti et al. (2015) discusses the novel synthesis of ethyl 7,12-dihydro-1,3,6,7,12-pentaazapleiadene-5-carboxylates. This synthesis involves reactions of methylpyrimidines with diethyl oxalate, highlighting the chemical versatility of pyrimidine derivatives.
- Roberts et al. (1994) describe the production of 2-methylpyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines from alka-2,3-dienoates and 4-hydroxyalk-2-ynenitriles, respectively, showcasing the reactivity of pyrimidine compounds in organic synthesis.
Pharmacological Potential :
- Ismail et al. (2004) explored the synthesis and antiprotozoal properties of various imidazo[1,2-a]pyridines, demonstrating potential medical applications of pyrimidine-based compounds.
Anticancer and Antimicrobial Applications :
- Research by Mathew & Ezhilarasi (2021) focused on the synthesis of 4(5-(4-chlorophenyl)furan-2-yl)-6-phenylpyrimidin-2-amine derivatives and their in vitro anticancer and antimicrobial activities, indicating the therapeutic potential of pyrimidine derivatives.
Materials Science and Crystallography :
- Draguta et al. (2013) investigated the co-crystallization of nitrophenol with aminopyridines, which includes pyrimidine derivatives. This study suggests applications in materials science, particularly in the field of crystal engineering.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-amino-6-(furan-2-ylmethylamino)-5-nitropyrimidin-2-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O4/c12-9-8(17(19)20)10(14-6-7-2-1-5-21-7)16-11(15-9)13-3-4-18/h1-2,5,18H,3-4,6H2,(H4,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVHHWWWUGWPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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